molecular formula C22H19NO6 B11032887 (2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

(2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid

Cat. No.: B11032887
M. Wt: 393.4 g/mol
InChI Key: CWXYOXOAQULLBF-FQEVSTJZSA-N
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Description

(2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid is an organic compound with a complex structure that includes a chromen ring, an ethanoic acid moiety, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the chromen ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ethanoic acid moiety: This step often involves the use of acetic anhydride or acetyl chloride under acidic conditions.

    Attachment of the amino group: This can be done through nucleophilic substitution reactions using amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylethanoic acid: Shares the ethanoic acid moiety but lacks the chromen ring and amino group.

    Chromen derivatives: Compounds with similar chromen structures but different substituents.

Uniqueness

The uniqueness of (2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid lies in its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

(2S)-2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C22H19NO6/c24-19(23-20(21(25)26)13-5-2-1-3-6-13)12-28-14-9-10-16-15-7-4-8-17(15)22(27)29-18(16)11-14/h1-3,5-6,9-11,20H,4,7-8,12H2,(H,23,24)(H,25,26)/t20-/m0/s1

InChI Key

CWXYOXOAQULLBF-FQEVSTJZSA-N

Isomeric SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N[C@@H](C4=CC=CC=C4)C(=O)O

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NC(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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